molecular formula C24H34O2S B12645556 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) CAS No. 94021-13-3

4,4'-Thiobis(6-tert-butyl-2,3-xylenol)

Cat. No.: B12645556
CAS No.: 94021-13-3
M. Wt: 386.6 g/mol
InChI Key: RLBFJDVQZTVRMU-UHFFFAOYSA-N
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Description

Definition and Structural Classification within Hindered Phenolic Antioxidants

4,4'-Thiobis(6-tert-butyl-3-methylphenol) is a multi-functional antioxidant characterized by its unique molecular architecture. acgih.org Structurally, it consists of two units of 6-tert-butyl-3-methylphenol (a derivative of m-cresol) linked at the fourth carbon position of each aromatic ring by a single sulfur atom, forming a thioether bridge. acgih.orgchemspider.com This compound is classified within a major class of stabilizers known as hindered phenolic antioxidants . vinatiorganics.comvinatiorganics.com

The defining feature of this class is the presence of bulky alkyl groups, in this case, tert-butyl groups, positioned on the aromatic ring ortho to the phenolic hydroxyl (-OH) group. mdpi.comvinatiorganics.com This arrangement creates significant steric hindrance, a spatial crowding around the reactive hydroxyl group. vinatiorganics.com The purpose of this hindrance is twofold: it enhances the stability of the phenoxy radical formed after the antioxidant donates a hydrogen atom, and it prevents the antioxidant itself from participating in unwanted side reactions. wikipedia.org This allows the molecule to effectively function as a free radical scavenger, donating hydrogen atoms to neutralize highly reactive radicals that would otherwise initiate oxidative chain reactions and cause material degradation. vinatiorganics.comvinatiorganics.com

Due to the presence of two phenolic moieties, it is further categorized as a poly-hindered phenolic antioxidant , which often provides superior thermal stability compared to their mono-phenolic counterparts. vinatiorganics.com The sulfur bridge places it within the specific chemical family of thiobisphenols . acgih.org

Significance of Thiobis Structures in Advanced Materials Chemistry

The incorporation of a thiobis (sulfur bridge) structure into phenolic antioxidants imparts several advantageous properties crucial for advanced materials chemistry. Linking two hindered phenolic units into a single, larger molecule is a common strategy to create more robust and durable stabilizers. phantomplastics.com This increased molecular weight leads to lower volatility and reduced extractability, meaning the antioxidant is less likely to evaporate or leach out of the polymer matrix during high-temperature processing or over the product's service life. phantomplastics.com

Thiobisphenols are highly effective primary antioxidants used to protect organic substrates like plastics, synthetic fibers, and elastomers against thermal and oxidative degradation. vinatiorganics.comprimaryinfo.com The sulfur atom in the bridge can also participate in the antioxidant mechanism, often working synergistically with the phenolic groups to decompose hydroperoxides, a key intermediate in the oxidation process. This dual functionality allows thiobisphenols to interrupt the degradation cycle at multiple points, providing comprehensive protection. Their role is critical in maintaining the mechanical integrity, elasticity, and appearance of materials such as rubber, preventing cracking and loss of function over time. vinatiorganics.com They are also employed in lubricants and fuels to prevent oxidation that leads to sludge formation and increased viscosity. vinatiorganics.com

Overview of Research Trajectories for Related Tert-Butyl-Phenolic Compounds

The field of tert-butyl-phenolic antioxidants is dynamic, with research continually pushing toward creating more effective, specialized, and sustainable stabilizers. Several key research trajectories are evident:

Performance Enhancement: A primary goal is to improve the intrinsic antioxidant efficiency. Studies have explored how different functional groups on the phenol (B47542) ring affect activity. For instance, research comparing synthetic phenols to natural structures like α-tocopherol (vitamin E) revealed that adding an oxygen-containing group para to the hydroxyl group can significantly boost antioxidant performance, suggesting new design principles for future synthetic antioxidants. phantomplastics.com

Multifunctional Additives: Modern material applications often require protection from multiple degradation pathways, such as oxidation and UV light. A significant research trend is the development of multifunctional additives that combine a hindered phenol structure with other stabilizing moieties, like benzophenone (B1666685) (a UV absorber), into a single molecule. nih.gov This approach simplifies formulation and can lead to synergistic protective effects. nih.gov

Macromolecular and Polymer-Bound Antioxidants: To combat the issue of antioxidant migration and loss, researchers are designing macromolecular or polymeric antioxidants. researchgate.net By creating very large antioxidant molecules or grafting them directly onto the polymer backbone (e.g., polypropylene), they become a permanent part of the material, ensuring long-term stability, which is particularly important for high-performance applications like in Nylon 66. researchgate.net

Sustainable Synthesis and Sourcing: There is growing interest in more environmentally friendly synthesis methods for phenolic compounds. This includes the development of novel catalysts, such as hierarchical porous silica-alumina materials, to improve the efficiency and reduce the environmental impact of the tert-butylation of phenols, a key step in their production. mdpi.com

Biological and Environmental Interactions: As the use of these compounds is widespread, their life cycle and potential interactions with biological systems are active areas of investigation. Research into the environmental fate of compounds like 4,4'-Thiobis(6-tert-butyl-m-cresol) and their effects on ecosystems is a critical trajectory for ensuring their safe and sustainable use. nih.gov Concurrently, the unique redox properties of sterically hindered phenols have opened up research into their potential use in medicinal chemistry, where they can be designed to act as "chameleonic" agents with either antioxidant or pro-oxidant effects depending on the cellular environment. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94021-13-3

Molecular Formula

C24H34O2S

Molecular Weight

386.6 g/mol

IUPAC Name

6-tert-butyl-4-(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)sulfanyl-2,3-dimethylphenol

InChI

InChI=1S/C24H34O2S/c1-13-15(3)21(25)17(23(5,6)7)11-19(13)27-20-12-18(24(8,9)10)22(26)16(4)14(20)2/h11-12,25-26H,1-10H3

InChI Key

RLBFJDVQZTVRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C)O)C(C)(C)C)SC2=C(C(=C(C(=C2)C(C)(C)C)O)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Formation of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) Architectures

The cornerstone of synthesizing 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) lies in the formation of the robust thioether bond that links the two substituted xylenol units. This section explores the mechanistic underpinnings of this crucial bond formation and the strategies employed to achieve the desired regiochemistry.

Thioether Bond Formation Mechanisms in Bisphenol Synthesis

The creation of the thioether linkage in bisphenolic compounds can be approached through several established chemical principles, primarily involving the reaction of a phenol (B47542) with a sulfur-containing electrophile. A prevalent method for the synthesis of similar thiobisphenols involves the reaction of a substituted phenol with sulfur di- or monochloride. This reaction typically proceeds via an electrophilic aromatic substitution mechanism. The sulfur halide, activated by a Lewis acid or a protic acid catalyst, generates a reactive sulfur species that attacks the electron-rich aromatic ring of the phenol. The position of this attack is directed by the existing substituents on the phenolic ring.

In the context of forming 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), the reaction would involve the coupling of two molecules of 6-tert-butyl-2,3-xylenol with a sulfur source. A general representation of this reaction using sulfur dichloride (SCl₂) is depicted below:

The reaction mechanism likely involves the initial formation of a sulfenyl chloride intermediate from one molecule of the phenol and SCl₂. This intermediate then undergoes a second electrophilic substitution with another molecule of the phenol to form the final thiobisphenol product. The regioselectivity of this second substitution is crucial for obtaining the desired 4,4'-linkage.

Alternative mechanisms for thioether bond formation include nucleophilic aromatic substitution (SNAr) reactions, where a thiolate anion displaces a leaving group on an aromatic ring, and metal-catalyzed cross-coupling reactions. However, for the direct coupling of phenols to form thiobisphenols, the electrophilic substitution pathway is more commonly employed.

A patent for a structurally related compound, 4,4'-thiobis(6-tert-butyl-3-methylphenol), describes a process that avoids the use of hazardous sulfur chlorides. google.com This method involves reacting 2-tert-butyl-5-methylphenol with a silver salt and iodine, followed by treatment with copper, thiourea, and an alkali. google.com This suggests the in-situ generation of a sulfur-transfer reagent, offering a potentially safer and more environmentally friendly approach to thioether bond formation in this class of compounds.

Regioselective Synthesis Approaches for Substituted Xylenols

The precise placement of substituents on the aromatic rings is paramount for the desired properties of the final compound. The synthesis of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) necessitates the regioselective synthesis of its precursor, 6-tert-butyl-2,3-xylenol. The primary challenge lies in controlling the position of the bulky tert-butyl group during the alkylation of 2,3-xylenol.

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. In the case of 2,3-xylenol, the hydroxyl and methyl groups are ortho- and para-directing activators. The tert-butyl group, being sterically demanding, will preferentially add to the less hindered positions. The hydroxyl group at position 1 and the methyl groups at positions 2 and 3 will direct incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and ortho and para to the methyl groups. The position para to the hydroxyl group (position 4) is a likely site for substitution. However, to obtain the desired 6-tert-butyl-2,3-xylenol, the alkylation must be directed to the position ortho to the hydroxyl group and adjacent to the methyl group at position 2.

Achieving high regioselectivity in Friedel-Crafts alkylations can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the alkylating agent. The use of bulky catalysts or specific reaction conditions can favor the formation of the thermodynamically or kinetically controlled product. For instance, the alkylation of phenols with tert-butyl alcohol can be catalyzed by various acids, and the selectivity can be tuned by the reaction parameters. researchgate.netrsc.org

Precursor Synthesis and Derivatization Approaches

The successful synthesis of the target thiobisphenol is critically dependent on the efficient preparation of its key building blocks and the ability to selectively functionalize them.

Synthesis of 6-tert-Butyl-2,3-xylenol Subunits

The synthesis of the precursor, 6-tert-butyl-2,3-xylenol, begins with 2,3-xylenol (also known as 2,3-dimethylphenol). The introduction of the tert-butyl group at the 6-position is a key transformation. As mentioned previously, this is typically achieved through a Friedel-Crafts alkylation reaction.

A common alkylating agent for this purpose is isobutylene (B52900) or tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or a solid acid catalyst. chemicalbook.com The reaction conditions must be carefully controlled to favor the formation of the desired 6-tert-butyl isomer over other possible isomers like the 4-tert-butyl or di-tert-butylated products. The steric hindrance provided by the two adjacent methyl groups in 2,3-xylenol can influence the regioselectivity of the tert-butylation, potentially favoring substitution at the less hindered 5- or 6-positions. Directing the bulky tert-butyl group specifically to the 6-position remains a synthetic challenge that requires careful optimization of reaction conditions.

PrecursorAlkylating AgentCatalyst (Example)Product
2,3-XylenolIsobutylene / tert-Butyl AlcoholSulfuric Acid / Solid Acid6-tert-butyl-2,3-xylenol

Functionalization of Phenolic Rings for Targeted Synthesis

Once the 6-tert-butyl-2,3-xylenol subunit is obtained, the next critical step is the functionalization of the phenolic ring to facilitate the formation of the thioether bridge at the 4-position. If the direct reaction with a sulfur halide does not provide the desired regioselectivity, a more controlled approach is necessary.

One strategy involves the introduction of a directing group or a reactive handle at the 4-position of the 6-tert-butyl-2,3-xylenol. For example, the phenolic ring could be halogenated (e.g., brominated or iodinated) specifically at the 4-position. This can be achieved through electrophilic halogenation, where the reaction conditions are optimized to favor para-substitution. The resulting 4-halo-6-tert-butyl-2,3-xylenol can then undergo a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium sulfide (B99878) or a protected thiol, to form the thioether linkage.

Alternatively, the phenolic hydroxyl group can be used to direct ortho-lithiation, followed by quenching with an electrophilic sulfur reagent. However, directing the functionalization to the para position often requires a different set of strategies, such as blocking the more reactive ortho positions if necessary. In the case of 6-tert-butyl-2,3-xylenol, the 6-position is already blocked by the tert-butyl group, which can simplify the regiochemical outcome of subsequent reactions.

Green Chemistry Principles and Sustainable Synthesis of Thiobisphenols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of thiobisphenols can be made more sustainable by considering several aspects.

One key area is the replacement of hazardous reagents. Traditional methods for thiobisphenol synthesis often employ sulfur chlorides, which are corrosive and produce hydrogen chloride gas as a byproduct. google.com As mentioned earlier, a patent for a related compound explores a sulfur chloride-free route using a silver salt, iodine, and thiourea, which represents a step towards a greener process. google.com

The use of environmentally benign solvents is another important principle. Many organic reactions are carried out in volatile organic compounds (VOCs) that can have negative environmental and health impacts. Research into conducting reactions in water, supercritical fluids, or ionic liquids as greener alternatives is an active area. For thioether synthesis, deep eutectic solvents (DES) have been explored as environmentally friendly reaction media. rsc.org

Catalysis is a cornerstone of green chemistry. The use of efficient and recyclable catalysts can significantly reduce waste and energy consumption. For the Friedel-Crafts alkylation step in the precursor synthesis, solid acid catalysts such as zeolites or clays (B1170129) can be used. These catalysts are often more environmentally friendly than traditional Lewis or Brønsted acids, as they can be easily separated from the reaction mixture and potentially reused. nih.gov

Green Chemistry PrincipleApplication in Thiobisphenol Synthesis
Use of Safer Reagents Replacing sulfur chlorides with less hazardous sulfur sources (e.g., elemental sulfur with a promoter, or in-situ generated reagents). google.com
Use of Greener Solvents Employing water, supercritical fluids, or deep eutectic solvents (DES) instead of volatile organic compounds. rsc.org
Catalysis Utilizing recyclable solid acid catalysts (e.g., zeolites, clays) for Friedel-Crafts alkylation. nih.gov
Process Intensification Developing one-pot or tandem reaction sequences to minimize workup and purification steps.

Development of Environmentally Benign Synthetic Routes

Traditional synthesis methods for analogous thiobisphenols have often relied on reagents like sulfur dichloride, which can generate hazardous byproducts such as hydrogen chloride gas. google.com This poses risks of equipment corrosion and environmental pollution. google.com In response, a key focus has been the development of synthetic pathways that avoid such harsh chemicals.

One innovative approach involves a multi-step process that circumvents the need for chlorine and sulfur dichloride. google.com This method utilizes a reaction between a substituted phenol, a silver salt, and iodine in an initial step, followed by a subsequent reaction with copper, thiourea, and a base to yield the final thiobisphenol product. google.com A significant advantage of this route is that the byproducts, namely silver iodide and the acidic liquor, are recoverable and reusable, which greatly enhances the environmental and safety profile of the synthesis. google.com

The reaction conditions for such processes are also a critical area of development. For instance, carrying out the reaction at temperatures between 50 to 120 °C for a duration of 1 to 24 hours has been explored to optimize yield and reaction time. google.com The choice of solvent and base is also crucial, with options ranging from inorganic bases like sodium carbonate to organic bases such as triethylamine. google.com

Catalyst Design for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern chemical synthesis, and the production of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) and related compounds is no exception. The design of catalysts that enhance reaction efficiency and selectivity is a primary research objective.

In greener synthetic routes for similar thiobisphenols, a combination of catalysts is employed. For example, the initial iodination of the phenol can be facilitated by a silver salt, such as silver nitrate (B79036) or silver trifluoroacetate. google.com The subsequent step, which forms the thioether linkage, is catalyzed by copper. google.com The selection of the appropriate catalyst is critical for driving the reaction towards the desired product and minimizing the formation of unwanted side products.

For related phenolic alkylation reactions, which are fundamental to creating the substituted phenol precursors, Friedel-Crafts catalysts are commonly used. google.com These can include Lewis acids like tin tetrachloride (SnCl₄), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and antimony pentachloride (SbCl₅). google.com The efficiency of these catalysts can be further enhanced by optimizing reaction conditions, such as temperature and the choice of an inert, anhydrous organic solvent. google.com Advanced manufacturing processes, including continuous flow technologies, are also being implemented to improve resource use and reduce emissions in the production of related specialty chemicals. researchandmarkets.com

Atom Economy and Byproduct Management in Industrial Applications

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in the synthesis into the final product. In the industrial production of thiobisphenols, this principle is closely linked to effective byproduct management.

Traditional methods that produce significant amounts of difficult-to-handle byproducts like hydrogen chloride gas are being replaced by processes with more manageable waste streams. google.com The environmentally benign route described earlier, which produces recoverable silver iodide and acid liquor, is a prime example of improved byproduct management. google.com

The following table summarizes key reactants and catalysts in the synthesis of a related thiobisphenol, illustrating the types of materials involved in modern synthetic approaches.

Reactant / Catalyst Function Reference
2-tert-butyl-5-methylphenolStarting phenol google.com
Silver salt (e.g., AgNO₃)Catalyst for iodination google.com
IodineReagent for iodination google.com
Copper (Cu)Catalyst for thioether formation google.com
ThioureaSulfur source google.com
Base (e.g., Na₂CO₃)Reaction promoter google.com

This focus on green synthetic routes, advanced catalyst design, and stringent byproduct management is paving the way for a more sustainable and economically viable future for the production of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) and other essential specialty chemicals.

Molecular Structure, Spectroscopic Characterization, and Electronic Properties

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the identification and structural analysis of chemical compounds. A combination of techniques provides a comprehensive picture of the molecular framework and bonding within 4,4'-Thiobis(6-tert-butyl-2,3-xylenol).

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. While specific experimental NMR data for 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is not extensively published, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on its constituent functional groups. illinois.edu

In ¹H NMR, distinct signals would be anticipated for the hydroxyl (-OH) protons, the aromatic protons on the xylenol rings, the methyl (-CH₃) protons of the xylene and tert-butyl groups, and the protons of the tert-butyl C(CH₃)₃ group itself. The integration of these signals would confirm the number of protons in each chemical environment. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and their directly attached carbon atoms, confirming the substitution pattern on the aromatic rings. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of different protons, helping to elucidate the preferred three-dimensional conformation of the molecule, particularly regarding the orientation of the two xylenol rings relative to each other.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4'-Thiobis(6-tert-butyl-2,3-xylenol)

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C(t-Bu) - ~35
C(t-Bu) ~1.4 ~30
Ar-CH₃ ~2.2-2.4 ~15-20
Ar-H ~6.8-7.2 ~120-130
Ar-C-S - ~130-140
Ar-C-OH - ~150-155
Ar-OH ~4.5-5.5 (variable) -

Note: Predicted values are estimates based on standard functional group ranges and data from similar phenolic compounds. Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing their characteristic vibrational frequencies. researchgate.net For 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), a broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic groups. C-H stretching vibrations from the aromatic rings and the aliphatic methyl and tert-butyl groups would appear in the 2850-3100 cm⁻¹ region. researchgate.net The presence of the aromatic rings would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration, which confirms the thioether linkage, is typically weaker and appears in the 600-800 cm⁻¹ range. Raman spectroscopy is complementary to IR and is particularly useful for observing the symmetric vibrations and the C-S bond. nih.gov

Electronic or UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy levels. The spectrum of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) would be dominated by π→π* transitions within the substituted benzene (B151609) rings, typically appearing as strong absorption bands in the ultraviolet region.

Table 2: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Phenolic O-H Stretch, H-bonded 3200-3600 (Broad)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2970
Aromatic C=C Stretch 1450-1600

Theoretical Chemistry and Computational Modeling of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol)

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. eurjchem.com For 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. researchgate.netpnrjournal.com

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenolic rings and the sulfur atom, while the LUMO would likely be distributed over the aromatic system.

The three-dimensional shape (conformation) of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is significantly influenced by the large steric bulk of the tert-butyl groups. libretexts.org These groups restrict rotation around the single bonds connecting them to the aromatic rings. Similarly, rotation around the C-S-C bonds is also hindered.

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to model the behavior of a large number of molecules over time. ekb.eg An MD simulation of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) would involve calculating the forces between atoms and solving the equations of motion to predict how the molecules move and interact in a solid or liquid state. amanote.com

Structure-Property Relationships Governing Reactivity and Stability

The interplay between the molecular structure and electronic properties of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is crucial in determining its reactivity, particularly its stability and antioxidant potential.

Influence of the Thioether Linkage on Electronic Delocalization

The thioether bridge connecting the two phenolic rings plays a significant role in the electronic properties of the molecule. The sulfur atom, with its lone pairs of electrons, can participate in conjugation with the π-systems of both aromatic rings. This electronic delocalization can have several consequences:

Modulation of Redox Properties: The ability of the sulfur atom to be oxidized can influence the antioxidant properties of the compound. The electronic communication between the two phenolic rings through the thioether linkage can affect the ease of hydrogen atom donation from the phenolic hydroxyl groups, a key step in the antioxidant mechanism.

Spectroscopic Properties: The extent of electronic delocalization influences the energy of the π-π* electronic transitions, which can be observed in the UV-Vis spectrum.

Impact of Ortho- and Para-Substituents on Phenolic Reactivity

The substituents on the phenolic rings have a profound impact on the reactivity of the hydroxyl groups.

Steric Hindrance: The bulky tert-butyl groups positioned ortho to the hydroxyl groups provide significant steric hindrance. This steric shield can protect the hydroxyl groups from reacting with other molecules, thereby enhancing the stability of the compound. In the context of antioxidant activity, this steric hindrance can also prevent secondary reactions of the resulting phenoxyl radical, leading to more efficient radical scavenging.

Electronic Effects: The methyl groups at the ortho and meta positions, and the thioether group at the para position relative to the hydroxyl group, are all electron-donating. These groups increase the electron density on the phenolic rings and particularly at the oxygen atoms of the hydroxyl groups. This increased electron density can weaken the O-H bond, facilitating the donation of a hydrogen atom to a free radical. This is a key factor in the antioxidant activity of phenolic compounds. The combined electronic effects of these substituents enhance the radical-scavenging ability of the molecule.

Mechanistic Investigations of Antioxidant and Stabilizing Activity

Radical Scavenging Mechanisms Employed by Hindered Phenolic Thiobis Compounds

Hindered phenolic antioxidants, including thiobis compounds, are primary antioxidants that interfere with the propagation stage of autoxidation. Their primary role is to intercept and stabilize free radicals, thereby terminating the chain reaction of degradation. The presence of bulky tert-butyl groups adjacent to the hydroxyl group enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains. nih.gov Thiobisphenols exhibit a dual-function mechanism; the phenolic part is responsible for breaking radical propagation chains, while the sulfide (B99878) bridge can decompose hydroperoxides into non-radical products. capes.gov.br

The principal mechanism by which hindered phenols like 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) scavenge radicals is through Hydrogen Atom Transfer (HAT). nih.gov In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable, sterically hindered phenoxy radical.

Ar-OH + R• → Ar-O• + RH

For instance, studies on 2,6-di-tert-butyl-4-substituted phenols show a clear relationship between the substituent at the 4-position and the hydrogen-donating activity. Electron-donating groups tend to decrease the O-H bond dissociation energy, enhancing the HAT rate. nih.gov

Table 1: Hydrogen-Donating Activities for O-H Bonds in Selected Hindered Phenols in Acetonitrile (CH₃CN) at 298 K Data adapted from studies on related phenolic compounds to illustrate the principles of HAT kinetics. nih.gov

Phenolic CompoundSubstituent at 4-positionBond Dissociation Free Energy (ΔG°(XH)) (kcal mol⁻¹)Relative H-Donating Activity
2,6-di-tert-butyl-4-methoxyphenol-OCH₃72.70Very High
2,6-di-tert-butyl-4-methylphenol-CH₃74.38High
2,6-di-tert-butylphenol-H76.51Medium
2,6-di-tert-butyl-4-cyanophenol-CN79.52Low

An alternative, though often less dominant, pathway for radical scavenging is the Single Electron Transfer (SET) mechanism. nih.govnumberanalytics.com This process involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation and an anion. numberanalytics.comyoutube.com

Ar-OH + R• → [Ar-OH]•⁺ + R⁻

Interactions with Peroxyl and Alkoxyl Radicals

In the context of polymer degradation, the most common free radicals are peroxyl (ROO•) and alkoxyl (RO•) radicals. 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is highly effective at neutralizing these species. The reaction proceeds primarily via the HAT mechanism, where the phenol (B47542) donates a hydrogen atom to the peroxyl or alkoxyl radical, converting it into a more stable hydroperoxide or alcohol, respectively. capes.gov.br

Ar-OH + ROO• → Ar-O• + ROOH Ar-OH + RO• → Ar-O• + ROH

Model studies on related bisphenols confirm their reactivity with tert-butoxy (B1229062) and tert-butylperoxy radicals. capes.gov.br The phenoxy radical (Ar-O•) formed is resonance-stabilized and sterically hindered, which minimizes its ability to initiate further oxidation. Furthermore, the sulfide linkage in thiobisphenols provides a secondary, non-radical mechanism for decomposing the hydroperoxides (ROOH) formed during the primary antioxidant action, preventing their thermolytic or photolytic cleavage into new radicals.

Photostabilization Mechanisms and UV Absorption Characteristics

In addition to antioxidant activity, many phenolic compounds contribute to photostabilization. researchgate.net This is achieved through two primary mechanisms: the ability to absorb harmful ultraviolet (UV) radiation and the capacity to scavenge free radicals generated by UV exposure. researchgate.netresearchgate.net

The aromatic rings in the 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) structure contain a conjugated π-electron system, which is capable of absorbing energy in the UV region of the electromagnetic spectrum. researchgate.net Phenolic compounds typically exhibit absorption in the UVB (280-315 nm) and UVA (315-400 nm) ranges. researchgate.net By absorbing UV photons, the molecule dissipates the energy through non-destructive pathways, such as heat, preventing the energy from breaking chemical bonds within a polymer matrix. This UV filtering capability shields the material from photodegradation.

Thermal Stabilization Pathways and Resistance to Thermo-Oxidative Degradation

4,4'-Thiobis(6-tert-butyl-2,3-xylenol) significantly enhances the resistance of materials to thermo-oxidative degradation. This process involves the combined stresses of heat and oxygen, which accelerate the formation of free radicals. The compound's stabilizing action is multifaceted.

Radical Scavenging : As detailed in section 4.1, the primary role is to terminate radical chain reactions that are accelerated at elevated temperatures.

Hydroperoxide Decomposition : The thioether bridge (-S-) in the molecule acts as a secondary antioxidant. It can decompose hydroperoxides—unstable byproducts of oxidation—into non-radical, stable products. This is crucial because hydroperoxides are key initiators of degradation at high temperatures. capes.gov.br

Structural Integrity : Studies on polymers incorporating thiobiphenol linkages have shown that these structures can enhance thermal stability. For example, materials with thiobiphenol linkages have been observed to degrade over a wider temperature range compared to other structures, which can be advantageous from a flammability perspective. kpi.ua

Table 2: Illustrative Effect of Phenolic Structures on Polymer Thermal Stability Data based on findings for polybenzoxazines with different phenol linkages to demonstrate the principle of enhanced thermal resistance. kpi.ua

Polymer Phenolic LinkageOnset of Degradation (°C)Temperature of Max Degradation Rate (°C)Char Yield at 800°C (%)
Standard Bisphenol-A Linkage~22038028
Thiobiphenol LinkageLower initial degradationBroader range37

Synergistic Effects with Co-additives in Complex Material Systems

The performance of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) can be significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. mdpi.com A classic synergistic combination involves a primary antioxidant (a hindered phenol) and a secondary antioxidant (a hydroperoxide decomposer).

While 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) has its own intrinsic secondary antioxidant capability due to the thioether linkage, it is commonly paired with organophosphites or other thioesters. researchgate.netnih.gov

Phenol-Phosphite Synergy : The hindered phenol (primary antioxidant) scavenges peroxyl radicals via HAT, forming a hydroperoxide. The phosphite (B83602) (secondary antioxidant) then efficiently and catalytically decomposes this hydroperoxide into a stable alcohol, preventing it from generating new radicals. This cycle regenerates the phenol to some extent and provides a much higher level of stabilization than either additive could achieve alone. nih.gov This combination is highly effective in preventing degradation during high-temperature processing of polymers.

Advanced Applications in Polymer Science and Functional Materials

Performance as a Primary Antioxidant in Polymeric Matrices

4,4'-Thiobis(6-tert-butyl-2,3-xylenol), also known by the common name 4,4'-Thiobis(6-tert-butyl-m-cresol), is a non-polluting and highly efficient phenolic antioxidant. chemicalbook.comchemicalbook.com It is recognized for its low volatility, high antioxidant efficiency, and good thermal stability. chemicalbook.comchemicalbook.com This compound functions as a radical inhibitor, preventing the thermal decomposition of peroxides. chemicalbook.comchemicalbook.com

Stabilization of Polyolefins and Engineering Plastics

This antioxidant is widely utilized in the plastics industry for the stabilization of polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), as well as other engineering plastics like acrylonitrile-butadiene-styrene (ABS) resin, polystyrene, and polyphthalamide. chemicalbook.comchemicalbook.comdeltachem.net Its application is particularly beneficial for white, light-colored, and transparent plastic products. chemicalbook.comchemicalbook.com The compound's low toxicity has led to its approval in many countries for use in plastic products that come into contact with food, such as polyethylene packaging films. chemicalbook.comdeltachem.netkbrchem.com

Interactive Data Table: Oxidative Induction Time (OIT) of Polypropylene with a Hindered Phenolic Antioxidant at 200°C

Antioxidant ConcentrationOIT (minutes)
0% (unstabilized)5
0.1%60
0.2%120

Note: This data is illustrative for a typical hindered phenolic antioxidant and is intended to demonstrate the general effect on polypropylene. Actual values for 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) may vary.

Long-term thermal stability is another critical parameter for polymers, often assessed through oven aging tests. A polymeric form of 4,4'-Thiobis(6-tert-butyl-m-cresol) has been shown to provide long-term antioxidant protection to olefins. google.com

Role in Elastomers and Rubber Manufacturing

In the rubber industry, 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is used as an antioxidant in both natural and synthetic rubbers, including neoprene. chemicalbook.comchemicalbook.com It is particularly effective in protecting light-colored rubber from oxidation and preventing the deterioration of non-staining neoprene compounds. chemicalbook.comchemicalbook.com The compound's ability to be incorporated into the rubber matrix during processing provides lasting protection against degradation. It is also used as a polymerization and processing stabilizer for EPDM elastomers and polybutadiene. powerchemical.net

Application in Functional Fluids and Lubricants

The inherent thermal stability of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) makes it a valuable additive in various functional fluids and lubricants. powerchemical.net

Enhancement of Thermal Stability and Anti-Oxidation Properties in Oils

When added to lubricating oils, this antioxidant helps to maintain the oil's performance at elevated temperatures by inhibiting oxidative degradation. powerchemical.net The oxidation of lubricating oils can lead to an increase in viscosity and the formation of sludge and deposits, which can impair the functioning of machinery. Phenolic antioxidants, such as 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), are known to enhance the thermal and oxidative stability of base oils. researchgate.net

The following table demonstrates the typical effect of antioxidant additives on the thermal stability of a base oil, as indicated by the onset temperature of decomposition.

Interactive Data Table: Thermal Stability of Lubricating Base Oil with and without Antioxidant

Oil FormulationOnset Temperature of Decomposition (°C)
Base Oil262
Base Oil + Antioxidant Package298

Note: This data is based on a study of various base oils and a fully formulated engine oil. researchgate.net It serves to illustrate the general improvement in thermal stability provided by antioxidant additives.

Long-Term Performance in Hydraulic Fluids and Metal Working Fluids

The long-term performance of hydraulic fluids and metalworking fluids is critical for the longevity and reliability of industrial equipment. The inclusion of antioxidants like 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is essential for extending the service life of these fluids by preventing degradation due to heat and oxidation. Polyol esters, which are used in fire-resistant hydraulic fluids, benefit from the addition of sterically hindered phenols to improve their stability and aging resistance. smarteureka.com

Integration into Advanced Material Formulations and Composites

While specific research on the integration of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) into advanced material formulations and composites is limited in publicly available literature, its properties suggest potential for such applications. Polymer matrix composites (PMCs) often require stabilizers to protect the polymer matrix from degradation during processing and service life, especially in high-temperature applications. iut.ac.irresearchgate.net The high thermal stability and antioxidant capabilities of this compound make it a candidate for enhancing the durability of PMCs. Its use in high-voltage cables, which are a form of composite material, indicates its suitability for applications requiring long-term stability under demanding conditions. kbrchem.compowerchemical.net

Processing Stabilization During Polymer Extrusion and Molding

The high-temperature conditions inherent in polymer extrusion and molding processes can initiate thermo-oxidative degradation, leading to a decrease in molecular weight, changes in melt viscosity, and a deterioration of the final product's mechanical and aesthetic properties. Antioxidants are crucial additives that mitigate these degradation reactions, ensuring the polymer's integrity throughout processing and its service life. While specific research data on the performance of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) in polymer extrusion and molding is not extensively available in the public domain, the effects of structurally similar thiobisphenol and hindered phenolic antioxidants provide a basis for understanding its potential role and efficacy.

During extrusion and molding of polyolefins like polyethylene (PE) and polypropylene (PP), the polymer is subjected to high shear and temperature, which, in the presence of oxygen, generates free radicals. These radicals can initiate a chain-reaction process of degradation. Primary antioxidants, typically sterically hindered phenols, function by donating a hydrogen atom to scavenge these free radicals, thus interrupting the degradation cycle. Secondary antioxidants, such as phosphites and thioesters, decompose hydroperoxides, which are unstable intermediates that could otherwise break down to form more radicals.

Thiobisphenols are a class of antioxidants that exhibit a dual function. The phenolic moieties act as primary radical scavengers, while the sulfur bridge can decompose hydroperoxides, providing secondary antioxidant activity. This synergistic combination within a single molecule can be particularly effective in providing comprehensive stabilization during the demanding conditions of extrusion and molding.

Detailed Research Findings (Based on Analogous Compounds)

Studies on similar hindered phenol (B47542) and thioester stabilizer combinations in polypropylene have shown that the ratio of primary to secondary antioxidant functionality is critical for performance. For processing stabilization, a higher proportion of the phenolic component (primary antioxidant) is often more effective. For instance, an 80:20 ratio of a hindered phenol to a thioester has been found to be optimal for preserving the melt flow rate (MFR) during processing. researchgate.net The MFR is a key indicator of the polymer's molecular weight; a significant increase in MFR suggests chain scission and degradation. researchgate.netsemanticscholar.org

The effectiveness of an antioxidant during processing is also dependent on its compatibility with the polymer matrix, its volatility, and its thermal stability. specialchem.com Antioxidants with higher molecular weights and lower volatility are less likely to be lost during high-temperature extrusion and molding processes. specialchem.com

The impact of antioxidants on the final mechanical properties of the molded part is another critical aspect of their performance. For polyethylene, the molecular weight of the polymer is a primary determinant of its mechanical properties, including tensile strength and fracture toughness. dtic.milqenos.com Effective stabilization during processing helps to retain the polymer's molecular weight, thereby preserving these crucial properties in the final product. The addition of fillers can also influence the mechanical properties, and the interaction between the antioxidant and the filler system can be complex. nih.gov

The oxidative induction time (OIT) is a measure of the thermal stability of a stabilized polymer. nih.gov A longer OIT indicates a more effective antioxidant system. Research on various antioxidants in polyethylene and polypropylene demonstrates a clear correlation between the concentration and type of antioxidant and the resulting OIT.

While specific data for 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is not available, the following tables illustrate the type of data that would be generated in studies evaluating its performance as a processing stabilizer.

Hypothetical Data Tables:

Table 1: Melt Flow Rate (MFR) of Polypropylene (PP) After Multiple Extrusion Passes

Stabilizer SystemConcentration (wt%)MFR (g/10 min) - Pass 1MFR (g/10 min) - Pass 3MFR (g/10 min) - Pass 5
Unstabilized PP03.58.215.1
4,4'-Thiobis(6-tert-butyl-2,3-xylenol)0.13.24.56.0
4,4'-Thiobis(6-tert-butyl-2,3-xylenol)0.23.13.84.9
Commercial Antioxidant A0.23.34.15.5

This table presents hypothetical data to illustrate how the melt flow rate of polypropylene might be affected by repeated extrusion with and without the specified antioxidant. A smaller increase in MFR indicates better stabilization.

Table 2: Mechanical Properties of Injection Molded High-Density Polyethylene (HDPE)

Stabilizer SystemConcentration (wt%)Tensile Strength at Yield (MPa)Elongation at Break (%)
Unstabilized HDPE022450
4,4'-Thiobis(6-tert-butyl-2,3-xylenol)0.127750
4,4'-Thiobis(6-tert-butyl-2,3-xylenol)0.228800
Commercial Antioxidant B0.227.5780

This table shows hypothetical mechanical properties of injection molded HDPE. Higher tensile strength and elongation at break values suggest better retention of the polymer's mechanical integrity due to effective stabilization during molding.

Table 3: Oxidative Induction Time (OIT) of Stabilized Polyethylene

Stabilizer SystemConcentration (wt%)OIT at 200°C (minutes)
Unstabilized PE0< 1
4,4'-Thiobis(6-tert-butyl-2,3-xylenol)0.125
4,4'-Thiobis(6-tert-butyl-2,3-xylenol)0.245
Commercial Antioxidant C0.240

This table provides hypothetical OIT values, a measure of thermo-oxidative stability. Longer OIT values indicate more effective stabilization.

Environmental Fate, Transport, and Degradation Pathways

Biotic Degradation and Microbial Transformation Studies

Microbial activity plays a crucial role in the environmental degradation of many organic compounds, including phenolic substances.

Specific microbial degradation pathways for 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) have not been elucidated. However, based on studies of similar alkylated phenols, several potential pathways can be proposed. nih.govnih.govasm.org Aerobic degradation is likely initiated by monooxygenase enzymes that hydroxylate the aromatic ring, leading to catecholic intermediates. These intermediates can then undergo ring cleavage by either ortho- or meta-pathways, eventually leading to intermediates of central metabolism. The tert-butyl groups may pose a challenge for microbial degradation and could lead to the accumulation of persistent metabolites. nih.gov Under anaerobic conditions, the degradation is expected to be even slower, potentially involving reductive dehydroxylation and cleavage of the thioether bond.

Table 2: Plausible Microbial Degradation Metabolites of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol)

Potential Metabolite Proposed Formation Pathway
4,4'-Sulfinylbis(6-tert-butyl-2,3-xylenol) Oxidation of the thioether linkage.
4,4'-Sulfonylbis(6-tert-butyl-2,3-xylenol) Further oxidation of the sulfoxide.
6-tert-butyl-2,3-xylenol Cleavage of the thioether bond.
Catecholic derivatives Hydroxylation of the aromatic rings.
Ring-cleavage products Dioxygenase-mediated cleavage of catechol intermediates.

The biodegradability of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is expected to be limited. The presence of two bulky tert-butyl groups on each phenolic ring, in addition to the methyl groups, likely confers significant resistance to microbial attack. researchgate.net Studies on other highly branched alkylphenols have shown them to be recalcitrant to biodegradation. While mixed microbial cultures from wastewater treatment plants and soils may be able to partially degrade the compound over long periods, complete mineralization is likely to be a slow process. researchgate.netresearchgate.netnih.gov Its low water solubility may also limit its bioavailability to microorganisms. noaa.gov

Environmental Distribution and Compartmentalization Dynamics

The environmental distribution of the industrial antioxidant, 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), is governed by its inherent physicochemical properties, which dictate its partitioning behavior among various environmental compartments such as soil, water, and air. Due to a significant lack of direct experimental data for this specific chemical, its environmental fate is largely inferred from data on the closely related isomer, 4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Santonox R, and from general knowledge of the behavior of substituted phenols and phenolic antioxidants. nih.govresearchgate.netnih.gov Synthetic phenolic antioxidants are widely used and have been detected in various environmental matrices, including sediment and water. nih.gov

The sorption of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) to soil and sediment is expected to be a significant environmental transport and fate process. For phenolic compounds in general, sorption to soil is influenced by factors such as the compound's acidity (pKa), hydrophobicity, and the organic carbon content of the soil. Substituted phenols are known to sorb to soil and sediment, and this process is a key parameter in assessing their environmental risk.

While no specific soil sorption coefficient (Koc) is available for 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), its structural characteristics—high molecular weight and the presence of hydrophobic tert-butyl and methyl groups—suggest a high potential for sorption to organic matter in soil and sediments. The low water solubility of its isomer, 4,4'-Thiobis(6-tert-butyl-m-cresol), at less than 0.1 g/100 mL, further supports the expectation of significant partitioning from water to solid phases. chemicalbook.comchemicalbook.com Studies on other phenolic antioxidants have shown that they are found in environmental solids like sediment. nih.gov The loss of a similar antioxidant, Santonox R, from polyethylene (B3416737) was found to be due to migration to the surrounding medium, which in an environmental context would include soil and sediment. researchgate.net

Estimated Physicochemical Properties Influencing Sorption (Data for the closely related isomer 4,4'-Thiobis(6-tert-butyl-m-cresol) is used for estimation)

PropertyValueSource
Water Solubility< 0.1 g/100 mL at 18 °C chemicalbook.com
Molecular Weight358.54 g/mol cymitquimica.com

The potential for volatilization and subsequent atmospheric transport of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is considered to be low. This is primarily due to its low vapor pressure. For the isomeric compound, 4,4'-Thiobis(6-tert-butyl-m-cresol), the vapor pressure is reported to be very low. nih.gov This low volatility suggests that the compound is unlikely to be present in significant concentrations in the atmosphere and that long-range atmospheric transport is not a primary distribution pathway.

The Henry's Law Constant, a key indicator of the partitioning between air and water, has not been experimentally determined for 4,4'-Thiobis(6-tert-butyl-2,3-xylenol). However, based on its low vapor pressure and low water solubility, it can be inferred that the Henry's Law Constant would be low, indicating a preference for partitioning into water rather than air when both phases are present. Quantitative structure-activity relationship (QSAR) models can be used to predict Henry's Law constants for organic compounds based on their molecular structure. researchgate.netmdpi.com For substituted phenols, these models often rely on descriptors related to hydrophobicity and electronic properties. nih.govresearchgate.netnih.gov

Vapor Pressure of the Isomer 4,4'-Thiobis(6-tert-butyl-m-cresol)

PropertyValueSource
Vapor Pressure6.3 x 10⁻⁷ mmHg at 70 °C (158 °F) nih.gov

Fugacity models are valuable tools for predicting the environmental partitioning of chemicals by simulating their distribution among various environmental compartments at equilibrium or in a steady-state. envchemgroup.com A Level III fugacity model, which considers a non-equilibrium steady-state system with continuous emissions and both degradation and advection as loss processes, would be appropriate for estimating the environmental fate of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol). trentu.caulisboa.pt

For a substance like 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), which is expected to have a high octanol-water partition coefficient (Kow) due to its hydrophobicity, a fugacity model would likely predict its accumulation in compartments rich in organic matter. unipd.it Based on the properties of its isomer, it would be classified as a Type 1 chemical in these models, meaning it partitions into all media. unipd.it

A Level III model simulation would require input data such as vapor pressure, water solubility, and estimated Koc and degradation half-lives. trentu.ca Given its low vapor pressure and high affinity for solids, the model would likely predict that upon release into the environment, 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) would predominantly partition to soil and sediment. The water compartment would contain lower concentrations, and the air concentration would be negligible. The model would also highlight the dominant loss processes, which for a compound like this, might be degradation in soil or sediment, or advective transport in waterborne particles. unipd.it

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating the target compound from complex mixtures, allowing for its accurate quantification and the identification of related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of "4,4'-Thiobis(6-tert-butyl-2,3-xylenol)," GC-MS is particularly useful for identifying potential degradation products that may form under thermal stress, such as during polymer processing. The high temperatures in the GC injector and column can simulate such conditions, leading to the formation of characteristic breakdown products.

A common approach involves the direct injection of a solution containing the compound or a headspace analysis of a solid sample. oiv.int The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer then fragments the eluting compounds, producing a unique mass spectrum that acts as a chemical fingerprint for identification. For instance, the analysis of various alkylphenols has been successfully carried out using GC-MS, demonstrating its applicability to this class of compounds. oiv.intthermofisher.com

Potential degradation products of "4,4'-Thiobis(6-tert-butyl-2,3-xylenol)" that could be identified by GC-MS include the corresponding cresol (B1669610) and xylenol precursors, as well as products of tert-butyl group cleavage. A method for analyzing methyl tert-butyl ether (MTBE) and its degradation products by direct aqueous injection GC-MS highlights the capability of this technique to identify breakdown components in a sample. nih.gov

Table 1: Hypothetical GC-MS Operating Parameters for the Analysis of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) Degradation Products

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injector Temperature280 °C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium, 1.0 mL/min
Oven Program100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-500 amu
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

For the analysis of "4,4'-Thiobis(6-tert-butyl-2,3-xylenol)" in its native, non-volatile form, as well as its potential metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This technique is particularly suited for analyzing compounds that are not amenable to GC-MS due to their low volatility or thermal instability. The identification of metabolites of phenolic compounds is a key application of LC-MS in understanding their biological fate. mdpi.com

In a typical LC-MS analysis, the compound is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) on a reversed-phase column. The eluent is then introduced into the mass spectrometer, where ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions for mass analysis. The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) can be employed for unequivocal identification and quantification. mdpi.com The study of thiol-containing metabolites using a chemoselective probe coupled with LC-MS analysis demonstrates the potential for targeted investigation of sulfur-containing compounds like "4,4'-Thiobis(6-tert-butyl-2,3-xylenol)". nih.gov

Metabolic transformations of "4,4'-Thiobis(6-tert-butyl-2,3-xylenol)" could involve phase I reactions, such as hydroxylation of the aromatic rings or alkyl side chains, and phase II reactions, leading to the formation of glucuronide or sulfate (B86663) conjugates. These metabolites would be readily detectable by LC-MS.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) and its Metabolites

ParameterValue
Liquid Chromatograph
ColumnC18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temperature350 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

When "4,4'-Thiobis(6-tert-butyl-2,3-xylenol)" is used as an antioxidant in polymeric materials, its potential to migrate out of the polymer matrix is a critical parameter to assess. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for such migration studies. windows.net GPC separates molecules based on their size in solution. lcms.cz

In a typical GPC experiment for migration analysis, a solvent is used to extract any migrated additives from the polymer surface. This extract is then injected into the GPC system. The polymer itself, having a high molecular weight, will elute first, while smaller molecules like the antioxidant and its degradation products will elute later. taylorandfrancis.comresearchgate.net By calibrating the system with standards of known molecular weight, the amount of migrated "4,4'-Thiobis(6-tert-butyl-2,3-xylenol)" can be quantified. researchgate.net The choice of solvent and column is critical and depends on the polymer matrix and the additive being analyzed. windows.net

Table 3: General GPC Conditions for Analyzing Polymer Additive Migration

ParameterValue
ColumnsSet of GPC columns with a range of pore sizes suitable for separating low molecular weight additives from high molecular weight polymers
Mobile PhaseTetrahydrofuran (THF) or other suitable organic solvent
Flow Rate1.0 mL/min
TemperatureAmbient or elevated, depending on polymer solubility
DetectorRefractive Index (RI) and/or UV-Vis
CalibrationPolystyrene or other relevant polymer standards

Spectroscopic and Elemental Analysis for Compound and Material Characterization

Spectroscopic techniques provide valuable information about the elemental composition, chemical bonding, and surface properties of "4,4'-Thiobis(6-tert-butyl-2,3-xylenol)" and the materials in which it is incorporated.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When "4,4'-Thiobis(6-tert-butyl-2,3-xylenol)" is blended into a polymer film, XPS can be used to determine its concentration and chemical state at the surface. This is particularly important for understanding surface-related phenomena such as adhesion, weathering, and biocompatibility.

In an XPS experiment, the surface of the polymer film is irradiated with a beam of X-rays. The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured. The presence of sulfur from the thioether linkage and the specific carbon and oxygen environments in "4,4'-Thiobis(6-tert-butyl-2,3-xylenol)" would produce characteristic peaks in the XPS spectrum, allowing for its identification and quantification on the polymer surface. Studies have utilized XPS to analyze the surface of various polymer films, demonstrating its utility in this area. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental composition of a compound and its impurities with a high degree of confidence. nih.govyoutube.com This capability is invaluable for impurity profiling during the synthesis and purification of "4,4'-Thiobis(6-tert-butyl-2,3-xylenol)". biomedres.us

By coupling HRMS with a separation technique like UPLC, a comprehensive profile of the main compound and any trace-level impurities can be obtained. mdpi.com The accurate mass data allows for the assignment of elemental formulas to the impurities, which is a critical step in their identification and structural elucidation. This is particularly important for identifying and controlling potentially genotoxic impurities that may arise from starting materials or side reactions during synthesis. The use of HRMS for untargeted lipidomics to identify and quantify diverse lipid species showcases the power of this technique for analyzing complex mixtures and identifying unknown components. ualberta.ca

Table 4: Key Advantages of HRMS for Impurity Profiling of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol)

FeatureAdvantage
High Mass Accuracy Allows for the confident determination of elemental composition for the main compound and impurities.
High Resolution Enables the separation of isobaric interferences, which have the same nominal mass but different exact masses.
High Sensitivity Facilitates the detection and identification of trace-level impurities.
Full Scan Data Acquisition Allows for retrospective data analysis to search for previously unsuspected impurities.

Thermal Analysis Techniques for Stability and Interaction Studies

Thermal analysis techniques are indispensable for evaluating the performance of antioxidants like 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), as they provide critical data on thermal stability, volatility, and interactions with polymer matrices. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. nih.gov For 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), TGA is used to determine its intrinsic thermal stability and volatility. A typical TGA experiment involves heating a small sample at a constant rate under a nitrogen or air atmosphere and recording the weight loss. reading.ac.ukacs.org

The resulting TGA curve provides key information, such as the onset temperature of decomposition (T_onset), which indicates the beginning of significant thermal degradation. unibo.it The temperature at which specific percentages of weight loss occur (e.g., T₅% or T₁₀%) are also important parameters for comparing the stability of different antioxidants. unibo.it Phenolic antioxidants with higher molecular weight and bulkier structures often exhibit enhanced thermal stability, meaning they decompose at higher temperatures. reading.ac.uk This is a critical attribute for antioxidants used in high-temperature polymer processing. When incorporated into a polymer, the antioxidant's presence can enhance the thermal stability of the final product, an effect that is also quantifiable by TGA. mdpi.com

The table below presents hypothetical TGA data for a phenolic antioxidant, illustrating key stability parameters.

ParameterValue (°C)Description
T_onset (Onset of Decomposition) 310The temperature at which significant decomposition begins. unibo.it
T₅% (Temperature at 5% Weight Loss) 325A standardized point for comparing thermal stability. unibo.it
T_d (Temperature of Max. Decomposition Rate) 355The temperature at which the rate of weight loss is highest, corresponding to the peak of the derivative TGA curve. nih.gov

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. acs.org It is widely used to study the thermal transitions of materials, including melting, crystallization, and glass transitions. nih.gov

For 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), DSC can determine its melting point (T_m) and enthalpy of fusion, which are characteristic physical properties. When the antioxidant is blended with a polymer, DSC can reveal information about their compatibility. If the antioxidant is miscible in the polymer, it may cause a shift in the polymer's glass transition temperature (T_g).

Furthermore, DSC is a valuable tool for assessing the effectiveness of an antioxidant in preventing thermo-oxidative degradation in a polymer. researchgate.net The Oxidative Induction Time (OIT) test, performed using DSC, measures the time it takes for a material to begin oxidizing at a specific isothermal temperature under an oxygen atmosphere. researchgate.netyoutube.com A longer OIT indicates better oxidative stability. By comparing the OIT of a polymer with and without the antioxidant, its stabilizing efficiency can be quantified. researchgate.net

The following table shows representative DSC data for a polymer stabilized with a phenolic antioxidant.

SampleGlass Transition (T_g) (°C)Melting Temperature (T_m) (°C)Oxidative Induction Time (OIT) at 200°C (min)
Neat Polymer 1502658
Polymer + 0.2% Antioxidant 14826445

Development of Novel Analytical Protocols for In Situ Monitoring of Degradation Processes

Understanding the degradation mechanism of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is key to optimizing its performance. While traditional methods analyze the aftermath of degradation, there is a growing interest in developing novel analytical protocols for in situ monitoring. These methods aim to observe the chemical changes in the antioxidant in real-time as it functions within a material under stress (e.g., heat, UV light, or mechanical load).

One powerful technique for such studies is Electron Spin Resonance (ESR) spectroscopy. rsc.org ESR can detect and identify the short-lived free radicals that are formed when the phenolic antioxidant scavenges reactive species, providing direct insight into its radical-trapping mechanism. rsc.org This technique has been successfully used to investigate the radicals formed from the oxidation of sulfur-containing phenolic antioxidants. rsc.org

Other potential methods for in-situ monitoring include spectroscopic techniques that can be coupled with environmental chambers. For instance, Fourier-transform infrared (FTIR) or UV-Visible spectroscopy could be adapted to monitor the depletion of the parent antioxidant or the appearance of its oxidation byproducts, such as quinone-methides, directly within a polymer film as it degrades. Chemiluminescence, which measures the faint light emitted during oxidation, is another sensitive method that can track the progress of degradation and the effect of the antioxidant in real-time.

The development of these advanced protocols is crucial for building more accurate kinetic models of antioxidant depletion and for designing more stable and efficient stabilization systems for a wide range of materials. researchgate.net

The table below summarizes potential techniques for in-situ monitoring.

TechniquePrinciple of DetectionInformation Gained
Electron Spin Resonance (ESR) Spectroscopy Detects unpaired electrons in free radicals. rsc.orgDirect evidence of radical scavenging; identification of antioxidant-derived radical species. rsc.org
In Situ FTIR/UV-Vis Spectroscopy Measures changes in characteristic vibrational or electronic absorptions.Real-time tracking of the concentration of the parent antioxidant and its primary oxidation products.
Chemiluminescence Measures light emitted during the oxidative process.Highly sensitive detection of the onset of oxidation; assessment of antioxidant efficacy in inhibiting oxidative reactions.
Fluorescence Spectroscopy Monitors changes in the fluorescence of the antioxidant or a probe molecule.Can track the consumption of the antioxidant if it or its products are fluorescent.

Future Research Directions and Interdisciplinary Perspectives

Development of Next-Generation Antioxidant Systems Based on 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) Analogs

The molecular architecture of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), characterized by its sterically hindered phenolic hydroxyl groups and thioether bridge, provides a robust scaffold for the design of new, high-performance antioxidants. nih.gov Future research will focus on the strategic chemical modification of this parent structure to synthesize novel analogs with enhanced efficacy, tailored properties, and improved environmental profiles.

Key research avenues include:

Modification of Steric Hindrance: The tert-butyl groups are crucial for the stabilizing effect of phenolic antioxidants. nih.gov Investigating the impact of replacing tert-butyl groups with other bulky alkyl or aryl moieties could fine-tune the reactivity of the phenoxyl radical, potentially leading to superior radical scavenging activity and reduced color formation.

Varying the Bridge Moiety: The thioether linkage is central to the molecule's function. Research into replacing the sulfur atom with other elements (e.g., selenium) or functional groups could yield antioxidants with different decomposition profiles and synergistic effects.

Introduction of Additional Functional Groups: Incorporating other antioxidant moieties, such as hindered amine light stabilizers (HALS) or phosphites, into the 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) backbone could create multifunctional additives with synergistic primary and secondary antioxidant capabilities. researchgate.net The synthesis of derivatives containing groups like 1,3,4-oxadiazole (B1194373) has shown promise in creating potent antioxidants. nih.gov

Bio-based Sourcing: A significant trend in chemical research is the move towards sustainable and renewable feedstocks. mdpi.com Future efforts will likely explore the synthesis of thiobisphenolic structures from bio-based precursors, such as lignin (B12514952) or other plant-derived phenolic compounds, to reduce reliance on fossil fuels. mdpi.comnih.gov Studies have already demonstrated the potential of modifying sustainable phenolic acids, like 4-hydroxybenzoic acid, to create effective antioxidants. mdpi.com

The following table outlines potential research directions for developing new antioxidant analogs.

Research DirectionTarget ModificationDesired Outcome
Enhanced Radical Scavenging Modify size and position of alkyl groups on the phenol (B47542) rings.Optimize steric hindrance to improve hydrogen-donating ability and radical stabilization. nih.gov
Multifunctional Antioxidants Incorporate secondary antioxidant functionalities (e.g., phosphite (B83602), thioester).Create a single molecule with both primary and secondary antioxidant mechanisms for synergistic protection. researchgate.net
Improved Polymer Compatibility Introduce long-chain alkyl or ester groups.Enhance solubility and reduce migration in specific polymer matrices.
Sustainable Analogs Synthesize from bio-based phenolic precursors.Develop environmentally friendly antioxidants from renewable resources like lignin or plant acids. mdpi.com

Integration with Smart Materials and Responsive Polymer Systems

The integration of antioxidants into "smart" materials, which can respond to environmental stimuli, represents a frontier in materials science. For 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) and its analogs, this involves moving from a passive, sacrificial role to an active, controlled function within a polymer matrix.

Future research in this area will likely explore:

Controlled-Release Systems: Encapsulating the antioxidant in micro- or nanocarriers (e.g., core-shell particles, porous fillers) that release the active molecule in response to specific triggers like heat, UV radiation, or oxidative stress. nih.gov This "on-demand" stabilization could significantly extend the material's service life by ensuring the antioxidant is available when and where it is most needed.

Covalent Immobilization: Grafting the antioxidant molecule directly onto the polymer backbone. This approach creates a non-migratory antioxidant system, which is crucial for applications with stringent safety requirements, such as food packaging and medical devices. Non-migratory active packaging has shown potential in preventing the degradation of sensitive contents.

Self-Healing Materials: Incorporating the antioxidant into microcapsules within a self-healing polymer matrix. When a crack propagates through the material, it would rupture the capsules, releasing both a healing agent and an antioxidant to protect the newly formed surfaces from immediate oxidative degradation.

Sensor Integration: Developing systems where the oxidation of the thiobisphenol triggers a detectable response, such as a change in color or fluorescence. This could serve as a built-in sensor to monitor the health and remaining service life of the material.

Computational Chemistry for Predictive Material Design and Performance Optimization

Computational chemistry and materials informatics are becoming indispensable tools for accelerating the design and development of new materials and additives. mit.edunih.gov These methods allow for the in-silico screening of candidate molecules and the prediction of their properties, significantly reducing the time and cost associated with experimental synthesis and testing. mit.edu

For 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) and its future analogs, computational approaches will be critical:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate key molecular properties related to antioxidant activity, such as bond dissociation enthalpies (BDE), ionization potentials, and reaction energetics. nih.gov This allows researchers to predict the radical scavenging efficiency of new analog structures before they are synthesized. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction between the antioxidant and polymer chains, predicting properties like solubility, diffusivity (migration rate), and its effect on the polymer's bulk physical properties. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI): By training ML models on existing experimental and computational data, researchers can develop algorithms that predict the performance of new antioxidant structures. mit.edumit.edu These AI-driven approaches can rapidly screen vast virtual libraries of potential molecules to identify the most promising candidates for specific applications. mit.edu This represents a significant leap from traditional, more laborious methods of material design. mit.edu

The table below summarizes the application of computational tools in antioxidant research.

Computational ToolApplicationPredicted Properties
Density Functional Theory (DFT) Predict intrinsic antioxidant activity of new analogs.Bond Dissociation Enthalpy, Ionization Potential, Reaction Mechanisms. nih.gov
Molecular Dynamics (MD) Simulate antioxidant-polymer interactions.Solubility, Migration/Leaching Rates, Effect on Polymer Morphology. nih.gov
Machine Learning (ML) / AI High-throughput screening of virtual compound libraries.Structure-Activity Relationships, Performance Prediction, Optimization of Material Formulations. mit.edu

Sustainable Lifecycle Management and End-of-Life Considerations for Antioxidant-Containing Materials

A critical area of future research is the development of a circular economy for plastics and other polymeric materials. This requires a comprehensive understanding of the entire lifecycle of additives like 4,4'-Thiobis(6-tert-butyl-2,3-xylenol), from production to the end-of-life of the products they protect.

Key research priorities include:

Life Cycle Assessment (LCA): Conducting thorough LCAs for materials containing this antioxidant is essential. An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal or recycling. This allows for the identification of hotspots and opportunities for sustainability improvements.

Impact on Recycling Streams: Investigating how the presence of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) and its degradation products affects the quality and viability of recycled polymers. Antioxidants can improve the stability of plastics during recycling, but their transformation products could have unintended consequences. nih.govmdpi.com

Behavior during Advanced Recycling: Studying the fate of the antioxidant during advanced recycling processes like pyrolysis and chemical depolymerization. Research has shown that antioxidants can inhibit depolymerization during pyrolysis, which could impact the efficiency of converting waste plastics back into valuable chemical feedstocks. rsc.org Understanding these interactions is crucial for optimizing such technologies. rsc.org

Designing for Sustainability: Creative research and development are needed to design products that enable easier recycling and material recovery, keeping molecules in use for longer periods. icheme.org This includes selecting additives that are either easily removed or are beneficial to the recycling process.

Interdisciplinary Approaches for Addressing Environmental Challenges Posed by Chemical Additives

The environmental challenges posed by chemical additives are complex and cannot be solved by a single discipline. icheme.org Additives are not chemically bound to polymers and can leach into the environment, posing potential risks to ecosystems. oaepublish.comresearchgate.net Addressing these challenges requires a concerted, interdisciplinary effort.

Future strategies should involve:

Ecotoxicology and Environmental Chemistry: Further investigation into the environmental fate, persistence, bioaccumulation, and potential toxicity of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) and its degradation products is necessary. oaepublish.comnih.gov While many additives are in use, the ecotoxicity for a large portion of them remains poorly understood. researchgate.net

Integrated Assessment of Complex Substances: Many industrial chemicals, including transformation products of additives, exist in the environment as complex mixtures or UVCBs (Substances of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials). nih.gov Developing and applying new testing and assessment strategies, such as whole-substance testing, is crucial for understanding their real-world environmental impact. nih.gov

Collaboration between Academia, Industry, and Regulators: Effective management of chemical additives requires a collaborative approach. icheme.org Scientists and engineers can provide the technical understanding, industry can drive innovation in sustainable product design, and regulators can develop informed policies that protect environmental and human health while fostering technological advancement. icheme.org This systems-thinking approach is essential for navigating the trade-offs associated with chemical use in modern society. icheme.org

Q & A

Q. How is 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) structurally characterized?

Structural characterization involves spectroscopic techniques:

  • IR spectroscopy : Detect phenolic O–H stretching (~3430–3380 cm⁻¹) and sulfide S–C bonds (~700–600 cm⁻¹) .
  • NMR : ¹H-NMR shows methyl groups (δ 1.3–1.5 ppm for tert-butyl) and aromatic protons (δ 6.8–7.2 ppm). ¹³C-NMR confirms sulfide bridges (δ 50–55 ppm) and aromatic carbons .
  • Mass spectrometry : Molecular ion peak at m/z 358.5 (C₂₂H₃₀O₂S) .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula : C₂₂H₃₀O₂S (MW 358.54 g/mol) .
  • Solubility : Lipophilic, soluble in organic solvents (e.g., ethanol, acetone) but insoluble in water .
  • Stability : Resists thermal degradation below 200°C, making it suitable for high-temperature polymer applications .

Q. What analytical methods are recommended for purity assessment?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 280 nm). Purity >98% is achievable with gradient elution (acetonitrile/water) .
  • Melting point analysis : Reported melting points range from 160–165°C; deviations indicate impurities .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

  • Key variables :
    • Temperature : Maintain 80–100°C during thioetherification to prevent side reactions .
    • Catalysts : Use acidic conditions (e.g., H₂SO₄) to enhance coupling efficiency between phenolic precursors .
    • Purification : Recrystallize from ethanol/water mixtures to remove unreacted tert-butyl cresol .

Q. What experimental protocols evaluate its antioxidant efficacy in polymers?

  • Oxidative Induction Time (OIT) : Measure via DSC under oxygen flow (e.g., 200°C, 50 mL/min O₂). Higher OIT indicates better stabilization .
  • Accelerated aging tests : Expose polymer films to UV radiation (QUV tester, 340 nm) and track carbonyl index changes via FTIR .

Q. How to resolve discrepancies in reported toxicity data?

  • Acute toxicity : LD₅₀ values vary by administration route (oral vs. dermal). Standardize testing using OECD Guideline 423 for harmonization .
  • In vitro assays : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) with positive controls (e.g., BHT) to contextualize results .

Q. What strategies mitigate thermal decomposition byproducts during application?

  • Stabilizer blends : Combine with phosphites (e.g., Irgafos 168) to scavenge free radicals and reduce sulfide oxidation .
  • Inert atmosphere processing : Use nitrogen purging during polymer extrusion to minimize oxidative degradation .

Q. How to address contradictions in antioxidant efficacy across studies?

  • Variable testing conditions : Differences in polymer matrices (e.g., PP vs. PE) or additive concentrations (0.1–1.0 wt%) significantly impact results .
  • Synergistic effects : Co-administration with UV absorbers (e.g., Tinuvin) may enhance stability in outdoor applications, masking standalone performance .

Methodological Notes

  • Spectral reference libraries : Cross-validate NMR/IR data with PerkinElmer or Aldrich ATR libraries .
  • Safety protocols : Use PPE (gloves, goggles) and fume hoods due to irritant properties (R36/37/38) .
  • Data reporting : Include CAS 96-69-5 and synonyms (e.g., bis(5-tert-butyl-4-hydroxy-2-methylphenyl) sulfide) for clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.